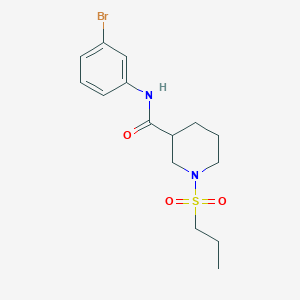![molecular formula C19H12FNO B5311539 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile, also known as TAK-915, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
Mécanisme D'action
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile selectively inhibits GPR40, a receptor that is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. By inhibiting GPR40, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile increases insulin secretion and improves glucose tolerance. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain, suggesting that it may have neuroprotective effects.
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to improve glucose tolerance and insulin secretion in diabetic rats. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its selectivity for GPR40, which reduces the risk of off-target effects. However, one limitation of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion are not yet fully understood, and further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans.
Orientations Futures
There are several future directions for research on 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the potential therapeutic applications of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in the treatment of diabetes and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen. In addition, studies are needed to determine the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion. Finally, the development of more soluble forms of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may improve its administration and efficacy in vivo.
Conclusion
In conclusion, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is a novel compound with potential therapeutic applications in the treatment of diabetes and Alzheimer's disease. The selective inhibition of GPR40 by 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improves glucose tolerance and insulin secretion, while reducing amyloid beta accumulation in the brain. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen and long-term effects on glucose homeostasis and insulin secretion.
Méthodes De Synthèse
The synthesis of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-fluorobenzaldehyde, which is then reacted with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to form the final product, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile.
Applications De Recherche Scientifique
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved glucose tolerance and insulin secretion in diabetic rats by selectively inhibiting GPR40. Another study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid beta accumulation in the brain. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
(Z)-3-[5-(2-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIGGORHQDMNL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)

amine hydrochloride](/img/structure/B5311525.png)
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)